Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is a chemical compound with the molecular formula C11H10BrFO4. It is used in various scientific research applications due to its unique structure and properties. This compound is particularly valuable in the fields of drug synthesis and material science.
Preparation Methods
The synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves several steps. One common method includes the reaction of 4-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Industry: The compound’s unique properties make it useful in the production of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl bromodifluoroacetate: Contains a CF2 unit and is used in similar synthetic applications.
Ethyl (2-bromo-6-formylphenoxy)acetate: Lacks the fluorine atom but has similar reactivity and applications.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNXUCOEIWKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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